molecular formula C18H15ClN2O2 B13448361 4-chloro-N-[2-(2-oxo-1H-quinolin-4-yl)ethyl]benzamide

4-chloro-N-[2-(2-oxo-1H-quinolin-4-yl)ethyl]benzamide

Cat. No.: B13448361
M. Wt: 326.8 g/mol
InChI Key: VHSBMNKCGDYWCU-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(2-oxo-1H-quinolin-4-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

The synthesis of 4-chloro-N-[2-(2-oxo-1H-quinolin-4-yl)ethyl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-(2-oxo-1H-quinolin-4-yl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Chemical Reactions Analysis

4-chloro-N-[2-(2-oxo-1H-quinolin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(2-oxo-1H-quinolin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins that are crucial for the survival and proliferation of cancer cells. It can also interfere with the replication of viral RNA, making it effective against certain viral infections .

Comparison with Similar Compounds

4-chloro-N-[2-(2-oxo-1H-quinolin-4-yl)ethyl]benzamide can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives .

Properties

Molecular Formula

C18H15ClN2O2

Molecular Weight

326.8 g/mol

IUPAC Name

4-chloro-N-[2-(2-oxo-1H-quinolin-4-yl)ethyl]benzamide

InChI

InChI=1S/C18H15ClN2O2/c19-14-7-5-12(6-8-14)18(23)20-10-9-13-11-17(22)21-16-4-2-1-3-15(13)16/h1-8,11H,9-10H2,(H,20,23)(H,21,22)

InChI Key

VHSBMNKCGDYWCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)CCNC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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